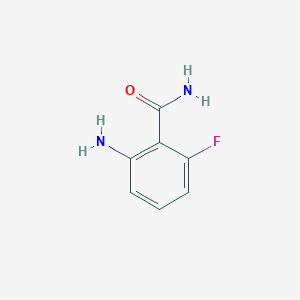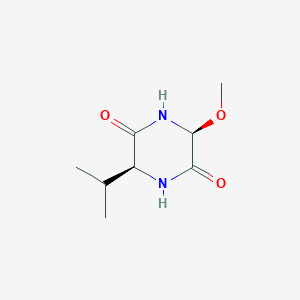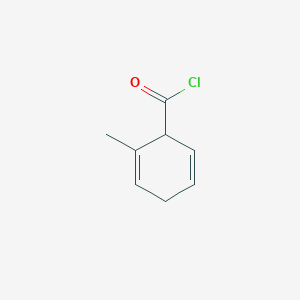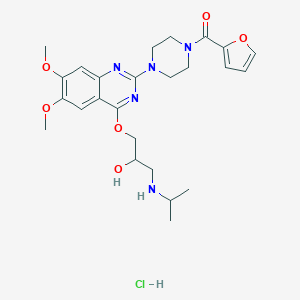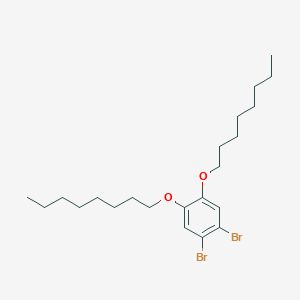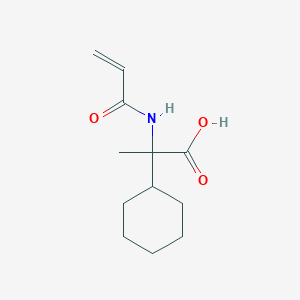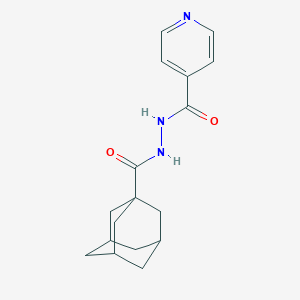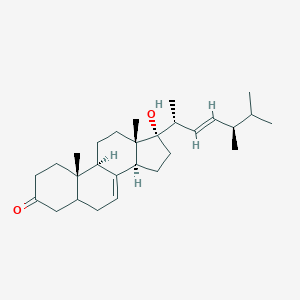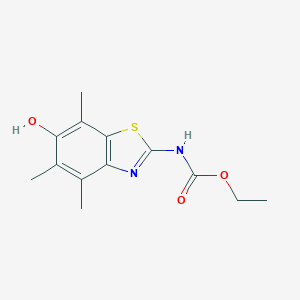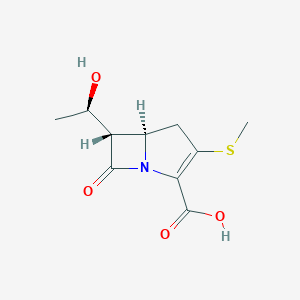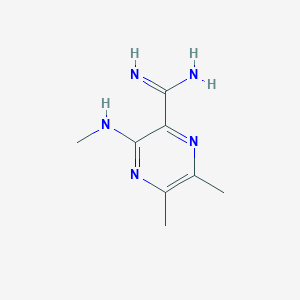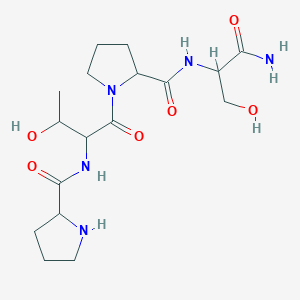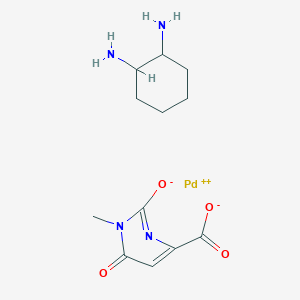![molecular formula C10H16O B053872 (1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene CAS No. 119479-36-6](/img/structure/B53872.png)
(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene is a bicyclic organic compound that belongs to the class of bicyclic monoterpenes. It is commonly known as myrcene and is found in various plants, including hops, bay leaves, and thyme. Myrcene is a colorless liquid with a pungent odor and is widely used in the fragrance and flavor industry. In recent years, myrcene has gained attention for its potential medicinal properties, including anti-inflammatory, analgesic, and sedative effects.
Mechanism Of Action
The mechanism of action of myrcene is not fully understood, but it is believed to act on the endocannabinoid system, which regulates various physiological processes, including pain, inflammation, and mood. Myrcene has been shown to interact with the CB1 and CB2 receptors, which are part of the endocannabinoid system.
Biochemical And Physiological Effects
Myrcene has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and sedative effects. Additionally, myrcene has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
One advantage of using myrcene in lab experiments is that it is relatively easy to obtain and is widely available. Additionally, myrcene has been shown to have a low toxicity profile, which makes it safe to use in lab experiments. One limitation of using myrcene in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on myrcene. One area of research could be the development of myrcene-based drugs for the treatment of conditions such as arthritis and chronic pain. Additionally, further research could be conducted to better understand the mechanism of action of myrcene and its potential therapeutic applications. Finally, research could be conducted to explore the potential use of myrcene in combination with other compounds for enhanced therapeutic effects.
Synthesis Methods
The synthesis of myrcene can be achieved through various methods, including steam distillation, solvent extraction, and chemical synthesis. Steam distillation involves the use of steam to extract essential oils from plant material, while solvent extraction involves the use of solvents such as hexane or ethanol to extract myrcene from plant material. Chemical synthesis involves the use of chemical reactions to produce myrcene from other organic compounds.
Scientific Research Applications
Myrcene has been the subject of numerous scientific studies due to its potential medicinal properties. Studies have shown that myrcene has anti-inflammatory and analgesic effects, which may make it useful in the treatment of conditions such as arthritis and chronic pain. Additionally, myrcene has been shown to have sedative effects, which may make it useful in the treatment of anxiety and insomnia.
properties
CAS RN |
119479-36-6 |
|---|---|
Product Name |
(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h6-7,9H,4-5H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
RMQQTCKREZJXAE-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)C1=C[C@H]2[C@](O2)(CC1)C |
SMILES |
CC(C)C1=CC2C(O2)(CC1)C |
Canonical SMILES |
CC(C)C1=CC2C(O2)(CC1)C |
synonyms |
7-Oxabicyclo[4.1.0]hept-2-ene,6-methyl-3-(1-methylethyl)-,(1S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



